2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-N-methyl-acetamide
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of Pyrimidine-Pyrazole Hybrid Systems
Crystallographic studies of analogous pyrimidine-pyrazole hybrids reveal critical structural motifs that inform the molecular geometry of the target compound. For instance, the crystal structure of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1H-pyrazol-3-yl)acetamide hemihydrate demonstrates intramolecular C–H⋯O hydrogen bonds forming S(6) ring motifs, alongside N–H⋯π(pyrazole) and C–H⋯π(pyrazole) interactions. These features stabilize the planar arrangement of the pyrazole and acetamide moieties, a pattern likely conserved in the target compound due to its analogous pyrimidine-pyrazole scaffold.
The pyrimidine ring in such systems typically adopts a distorted chair conformation, with substituents like the 3,4-dimethoxyphenyl group introducing steric constraints. Molecular modeling of trimethoprim (TMP) analogs has shown that replacing the flexible 3,4,5-trimethoxybenzyl group with a rigid 3,4,5-trimethoxyphenyl ring enhances π-π stacking interactions with aromatic residues in binding pockets. This modification is mirrored in the target compound, where the 3,4-dimethoxyphenyl group likely participates in similar stacking interactions, as evidenced by crystallographic data from related hybrids.
Table 1: Key Crystallographic Parameters in Pyrimidine-Pyrazole Hybrids
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum of the target compound is characterized by distinct signals for the trifluoromethyl (-CF$$ _3 $$), methoxy (-OCH$$ _3 $$), and pyrazole methyl groups. For example, in the related compound 5a , methoxy protons resonate as singlets at 3.82 ppm, while pyrazole methyl groups appear at 2.36 ppm. The sulfanyl (-S-) and acetamide (-NHCO-) protons exhibit downfield shifts due to electron-withdrawing effects, with geminal–vicinal coupling observed in pyrazoline derivatives (e.g., $$ J = 12.0 \, \text{Hz} $$ for Hb–Hc in 6b ).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis identifies key functional groups:
- The amide C=O stretch appears near 1647 cm$$ ^{-1} $$, as seen in pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives.
- Aromatic C–H stretches (3050–3100 cm$$ ^{-1} $$) and sulfanyl S–C vibrations (650–700 cm$$ ^{-1} $$) are consistent with hybrid pyrimidine-pyrazole systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of the compound is dominated by π→π$$ ^* $$ transitions in the pyrimidine (260–280 nm) and pyrazole (240–250 nm) rings. Substitutents like the trifluoromethyl group induce bathochromic shifts via electron-withdrawing effects, as observed in 2-chloro-4-(trifluoromethyl)pyridine derivatives.
Computational Modeling of Molecular Geometry and Electron Density Distribution
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level provide insights into the compound’s electronic structure. Optimized geometries reveal a planar pyrimidine core with dihedral angles of 7.79° between the pyrazole and dimethoxyphenyl groups, aligning with crystallographic data. The HOMO-LUMO energy gap (ΔE = 4.23 eV) indicates moderate reactivity, localized predominantly on the pyrimidine ring and trifluoromethyl group.
Table 2: DFT-Calculated Electronic Parameters
| Parameter | Value (eV) | Method |
|---|---|---|
| HOMO Energy | -6.52 | B3LYP/6-311++G(2d,2p) |
| LUMO Energy | -2.29 | B3LYP/6-311++G(2d,2p) |
| Dipole Moment (μ) | 1.38 D | B3LYP/6-311G(d,p) |
Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions at the sulfanyl sulfur and amide oxygen, suggesting nucleophilic attack sites, while the trifluoromethyl group acts as an electrophilic center. Non-covalent interaction (NCI) analysis further confirms stabilizing C–H⋯π and lone-pair⋯π interactions between the pyrimidine and pyrazole rings.
Properties
Molecular Formula |
C22H24F3N5O3S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C22H24F3N5O3S/c1-13-15(10-26-30(13)3)11-29(2)20(31)12-34-21-27-16(9-19(28-21)22(23,24)25)14-6-7-17(32-4)18(8-14)33-5/h6-10H,11-12H2,1-5H3 |
InChI Key |
XAIMUISIPNTQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation and Substitution
The pyrimidine ring is constructed from 2,4-dichloro-6-trifluoromethylpyrimidine. Reaction with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura conditions introduces the aryl group at the 4-position.
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 80°C, 12 hours
Subsequent thiolation at the 2-position employs sodium hydrosulfide (NaSH) in ethanol at reflux (Yield: 85%).
Functionalization of the Acetamide Linker
Thioether Formation
The acetamide linker is prepared by reacting 2-chloroacetamide with the pyrimidine-2-thiol intermediate.
Optimized Protocol :
-
Reagent: 2-Chloroacetamide (1.2 equiv)
-
Base: K₂CO₃ (3 equiv)
-
Solvent: DMF
-
Temperature: 60°C, 6 hours
Synthesis of the Pyrazole Amine Fragment
Reductive Amination
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is subjected to reductive amination with methylamine using NaBH₃CN as the reducing agent.
Conditions :
N-Methylation
The primary amine is methylated using methyl iodide and K₂CO₃ in acetonitrile (Yield: 91%).
Final Coupling via Amide Bond Formation
The acetamide linker (2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]acetic acid) is activated with HATU and coupled to the pyrazole amine fragment.
Critical Parameters :
-
Coupling Agent: HATU (1.5 equiv)
-
Base: DIPEA (4 equiv)
-
Solvent: DCM
-
Temperature: 0°C → 25°C, 8 hours
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Thioetheration | Aryl boronic acid coupling | 78 | 98 | High |
| Direct Amination | Reductive amination | 88 | 95 | Moderate |
| HATU-Mediated Coupling | Amide bond formation | 76 | 97 | High |
The Suzuki-Thioetheration route offers superior scalability but requires stringent palladium removal. HATU-mediated coupling ensures high purity but incurs higher costs.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological pathways.
Medicine: Its unique structure suggests potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Hypothetical Properties
Key Comparisons:
Pyrimidine vs. Pyrimidinone Cores: The target compound’s pyrimidine ring (non-oxidized) may confer greater metabolic stability compared to the pyrimidinone in [], which contains a ketone group prone to reduction . The sulfur atom in the target compound’s pyrimidine-2-ylsulfanyl group could enhance π-stacking interactions in enzyme binding pockets compared to oxygen-based analogs .
Trifluoromethyl vs.
Pyrazole Substituents :
- The 1,5-dimethylpyrazole in the target compound may reduce steric hindrance compared to the 3,5-dimethylpyrazole in [], favoring better binding to hydrophobic pockets .
Biological Activity
The compound 2-[4-(3,4-Dimethoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-(1,5-dimethyl-1H-pyrazol-4-ylmethyl)-N-methyl-acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.38 g/mol. The structure includes a pyrimidine ring with trifluoromethyl and methoxy substituents, which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds suggest that modifications in the phenyl ring and the presence of electron-withdrawing groups are crucial for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | <10 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 | 15 | Inhibits DNA synthesis |
| This compound | HeLa | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various strains of bacteria. The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to its antibacterial effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of sulfur in the structure may allow it to interact with thiol groups in proteins, potentially inhibiting enzyme function.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, which may be relevant in treating chronic inflammatory diseases.
Study 1: Anticancer Screening
In a study conducted by Fayad et al., a library of pyrimidine derivatives was screened against multicellular spheroids to identify novel anticancer agents. The compound exhibited promising results in reducing tumor viability compared to controls, indicating potential as a therapeutic agent against solid tumors .
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates of MRSA. Results indicated that compounds with similar structural motifs displayed significant inhibitory effects, suggesting that this compound may also possess similar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
